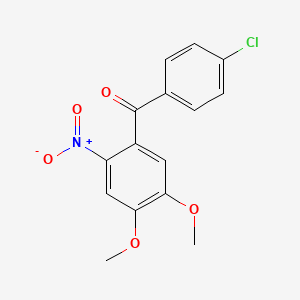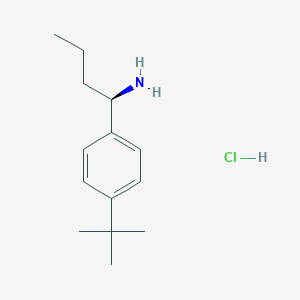
(R)-1-(4-tert-Butylphenyl)butylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-tert-Butylphenyl)butylamine hydrochloride is a chiral amine compound that features a tert-butyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-tert-Butylphenyl)butylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.
Formation of the Intermediate: The intermediate is formed through a series of reactions, including alkylation and reduction.
Final Product Formation: The final product, ®-1-(4-tert-Butylphenyl)butylamine, is obtained by reacting the intermediate with an appropriate amine source under controlled conditions. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-1-(4-tert-Butylphenyl)butylamine hydrochloride may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactor systems to ensure precise control over reaction conditions and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(4-tert-Butylphenyl)butylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(4-tert-Butylphenyl)butylamine hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis .
Biology
In biological research, this compound is utilized to study enzyme interactions and receptor binding. Its chiral nature makes it a valuable tool for investigating the effects of chirality on biological activity .
Medicine
In medicinal chemistry, ®-1-(4-tert-Butylphenyl)butylamine hydrochloride is explored for its potential therapeutic applications. It serves as a precursor for the development of drugs targeting specific receptors and enzymes .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of ®-1-(4-tert-Butylphenyl)butylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biochemical pathways and cellular processes. The tert-butyl group enhances its stability and reactivity, contributing to its overall effectiveness .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(4-tert-Butylphenyl)butylamine hydrochloride: The enantiomer of the compound, differing in its chiral configuration.
tert-Butylamine: A simpler amine with a tert-butyl group, lacking the phenyl and butyl components.
Phenylbutylamine: A compound with a phenyl and butyl group but without the tert-butyl substitution.
Uniqueness
®-1-(4-tert-Butylphenyl)butylamine hydrochloride stands out due to its combination of a chiral center, a tert-butyl group, and a phenyl ring. This unique structure imparts specific reactivity and stability, making it valuable in various applications .
Conclusion
®-1-(4-tert-Butylphenyl)butylamine hydrochloride is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable tool for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C14H24ClN |
|---|---|
Poids moléculaire |
241.80 g/mol |
Nom IUPAC |
(1R)-1-(4-tert-butylphenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-5-6-13(15)11-7-9-12(10-8-11)14(2,3)4;/h7-10,13H,5-6,15H2,1-4H3;1H/t13-;/m1./s1 |
Clé InChI |
PWKOIXVHNAWFGY-BTQNPOSSSA-N |
SMILES isomérique |
CCC[C@H](C1=CC=C(C=C1)C(C)(C)C)N.Cl |
SMILES canonique |
CCCC(C1=CC=C(C=C1)C(C)(C)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


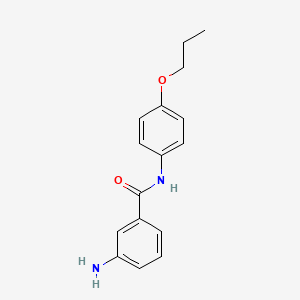
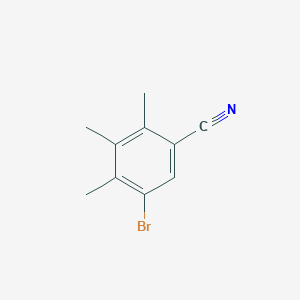
![4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12989433.png)
![(1,1-Difluorospiro[2.5]octan-5-yl)methanol](/img/structure/B12989439.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-1-one](/img/structure/B12989443.png)
![(R)-9-Bromo-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine-8-carbonitrile](/img/structure/B12989449.png)

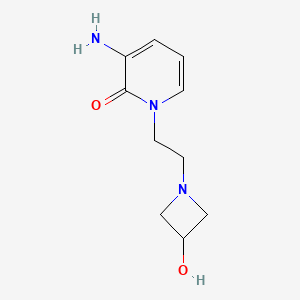

![Methyl 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B12989476.png)
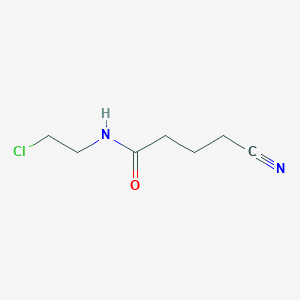
![(S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one hydrochloride](/img/structure/B12989489.png)
